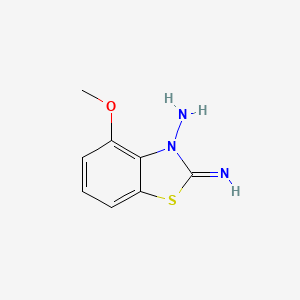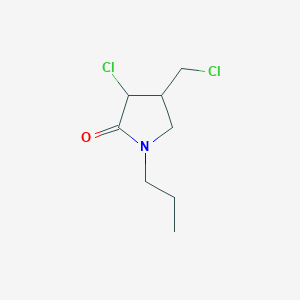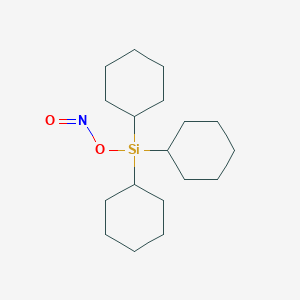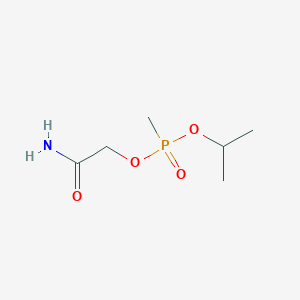![molecular formula C8H12 B14583694 (1R)-Bicyclo[3.2.1]oct-2-ene CAS No. 61617-43-4](/img/structure/B14583694.png)
(1R)-Bicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Bicyclo[321]oct-2-ene is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton with a double bond at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, yields the desired bicyclic compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-Bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Halogenated Compounds: Produced through halogenation reactions.
Scientific Research Applications
(1R)-Bicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-Bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its double bond and bicyclic structure. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.3.1]non-2-ene: A larger bicyclic compound with an additional carbon atom in the ring system.
Uniqueness
(1R)-Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring size and the position of the double bond, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
61617-43-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1R)-bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1 |
InChI Key |
YEHSTKKZWWSIMD-GVHYBUMESA-N |
Isomeric SMILES |
C1CC2CC=C[C@H]1C2 |
Canonical SMILES |
C1CC2CC1CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)








![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)


